3-Ethyl-2,5-dimethylhex-3-ene
Description
Contextual Significance and Research Relevance of Highly Branched Alkenes
Highly branched alkenes, such as 3-Ethyl-2,5-dimethylhex-3-ene, hold a special place in organic chemistry. Their steric bulk introduces significant challenges and opportunities in synthesis and reactivity. The crowded environment around the double bond can influence reaction rates and selectivities, often leading to outcomes different from those of less hindered alkenes. This steric hindrance can be exploited in various ways, for instance, in the development of catalysts where bulky ligands are used to control the stereochemical outcome of a reaction. Furthermore, highly branched alkenes are important components in the synthesis of complex organic molecules and polymers. For example, they are used as monomers or comonomers in polymerization reactions to produce polymers with specific properties, such as high molecular weight and a branched structure. The study of these molecules contributes to a deeper understanding of fundamental concepts like hyperconjugation and steric strain, which are crucial for predicting and explaining chemical behavior.
Structural Features and Isomeric Considerations of this compound
The systematic IUPAC name for this compound is this compound. It possesses the molecular formula C10H20. nih.govquora.com The structure is characterized by a six-carbon chain (hexene) with a double bond located at the third carbon. This double bond is tetrasubstituted, meaning each of the two carbon atoms of the double bond is attached to two other carbon atoms. Specifically, one carbon of the double bond is attached to an ethyl group and an isopropyl group, while the other is attached to a methyl group and another isopropyl group.
| Property | Value | Source |
| Molecular Formula | C10H20 | nih.gov |
| Molecular Weight | 140.27 g/mol | nih.gov |
| CAS Number | 62338-08-3 | nih.govguidechem.comnist.govchemicalbook.com |
| IUPAC Name | This compound | nih.gov |
Due to the restricted rotation around the carbon-carbon double bond and the presence of four different substituent groups, this compound can exist as geometric isomers, designated as (E) and (Z) isomers. The E/Z notation is used to unambiguously describe the stereochemistry of trisubstituted and tetrasubstituted alkenes. The assignment of (E) or (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules, where higher priority is assigned to substituents with higher atomic numbers.
For this compound, we consider the substituents on each carbon of the double bond separately:
On C3: The substituents are an ethyl group (-CH2CH3) and an isopropyl group (-CH(CH3)2). The first atom attached to the double bond carbon is a carbon in both cases. For the ethyl group, this carbon is bonded to one other carbon and two hydrogens. For the isopropyl group, this carbon is bonded to two other carbons and one hydrogen. Therefore, the isopropyl group has higher priority.
On C4: The substituents are a methyl group (-CH3) and an isopropyl group (-CH(CH3)2). Following the same logic, the isopropyl group has higher priority than the methyl group.
If the two higher-priority groups (the two isopropyl groups) are on the same side of the double bond, the isomer is designated as (Z). If they are on opposite sides, it is the (E) isomer. The specific stereochemistry can have significant implications for the molecule's physical properties and its reactivity in stereoselective reactions.
This compound has several positional isomers, which are compounds with the same molecular formula but a different location of the double bond. Examples of positional isomers of C10H20 include 1-decene (B1663960) and various other branched decenes. quora.comwikipedia.orgnih.gov
Historical Overview of Research on Branched Hexenes and Related Hydrocarbons
The study of branched alkenes has a long history, intertwined with the development of fundamental concepts in organic chemistry. Early research in the 20th century focused on the synthesis and characterization of various isomeric hydrocarbons to understand the relationship between structure and physical properties like boiling point and density. The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry, revolutionized the ability to distinguish between complex isomers. The NIST WebBook, for instance, contains mass spectrometry data for 3-Hexene, 3-ethyl-2,5-dimethyl-. nist.gov The synthesis of stereochemically defined tetrasubstituted alkenes has historically been a significant challenge in organic synthesis. msu.edu Over the years, numerous methods have been developed, ranging from classical elimination reactions to more modern transition-metal-catalyzed cross-coupling reactions. The synthesis of various hexene oligomers has also been a subject of research, particularly in the context of producing fuels and lubricants. nih.gov
Current Research Landscape and Future Directions in Olefinic Compound Studies
Current research on alkenes, including highly branched systems, is vibrant and multifaceted. A major focus is on the development of new catalytic methods for the stereoselective synthesis of alkenes with specific geometries (E or Z). researchgate.netbohrium.comrsc.orgsnnu.edu.cnnih.gov The synthesis of tetrasubstituted alkenes, in particular, remains an area of active investigation, with new patents and publications continually emerging. google.compatsnap.commpg.de
Another significant area of research is the functionalization of alkenes, where the double bond serves as a handle to introduce new functional groups into a molecule. This includes processes like hydroformylation, epoxidation, and various addition reactions. Furthermore, the development of catalysts for the polymerization of sterically hindered olefins to create new materials with unique properties is a key area of industrial and academic interest.
Future directions in the study of olefinic compounds like this compound will likely involve the development of more efficient and sustainable catalytic systems, potentially utilizing earth-abundant metals. There is also a growing interest in using computational methods to predict the reactivity and properties of complex alkenes, which can guide experimental work. The precise control over the stereochemistry and regiochemistry of reactions involving highly branched alkenes will continue to be a major goal, enabling the synthesis of increasingly complex and valuable molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62338-08-3 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-6-10(9(4)5)7-8(2)3/h7-9H,6H2,1-5H3 |
InChI Key |
LTFIBGYQLWKTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(C)C)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 2,5 Dimethylhex 3 Ene and Analogues
Stereoselective and Regioselective Synthesis Strategies
The controlled synthesis of specific isomers of branched alkenes is crucial as the geometry of the double bond can significantly influence the molecule's physical and chemical properties. A variety of unique approaches have been developed to access these privileged functional groups. rsc.org
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium (Ru), molybdenum (Mo), or tungsten (W) complexes. nih.govwikipedia.org For the synthesis of trisubstituted or tetrasubstituted alkenes, cross-metathesis is employed, which joins two different alkenes. masterorganicchemistry.com
A significant challenge in using cross-metathesis for synthesizing complex alkenes is the lack of chemoselectivity, where side reactions like the self-metathesis (homo-metathesis) of the less hindered starting alkene can predominate. nih.govnih.gov However, recent advancements have led to the development of highly selective catalysts. For instance, Mo monoaryloxide pyrrolide (MAP) and chloride (MAC) complexes have proven effective for creating stereodefined Z- and E-trisubstituted alkenes. nih.gov
A key strategy involves a cross-metathesis reaction between a trisubstituted alkene and a disubstituted alkene, which can be more stereoselective due to increased steric hindrance compared to reactions involving terminal alkenes. ximo-inc.com This approach, combined with subsequent cross-coupling reactions, provides a versatile pathway to a wide array of complex alkenes. nih.govximo-inc.com
Table 1: Comparison of Olefin Metathesis Catalyst Types
| Catalyst Type | Common Metals | Key Characteristics | Selectivity Control |
|---|---|---|---|
| Grubbs Catalysts | Ruthenium (Ru) | High functional group tolerance, air and moisture stability. | Generally favors thermodynamically stable (E) isomers in cross-metathesis. masterorganicchemistry.com |
| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | High activity, can metathesize highly hindered alkenes. | Can be designed for high kinetic Z-selectivity. nih.gov |
| Mo MAP / MAC | Molybdenum (Mo) | Highly effective for stereodefined Z- and E-trisubstituted alkenes. | Excellent control for synthesizing trisubstituted alkenyl halides. nih.gov |
| Ru Catechothiolate | Ruthenium (Ru) | Enables stereoretentive metathesis, preserving the geometry of the starting alkene. nih.gov |
Transition-metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds and have been adapted for the stereoselective synthesis of highly substituted alkenes. rsc.org These methods typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.
For the synthesis of a tetrasubstituted alkene like 3-Ethyl-2,5-dimethylhex-3-ene, a plausible strategy would involve the coupling of a trisubstituted vinyl halide with an appropriate organometallic reagent. For example, a (Z)- or (E)-vinyl halide could be coupled with an organozinc (Negishi coupling) or organoboron (Suzuki coupling) reagent to install the final alkyl group with retention of the double bond's stereochemistry. acs.org
The synthesis of the required vinyl halide precursors can be achieved stereoselectively from alkynes. rsc.org For instance, the bromoboration of propyne (B1212725) can yield a (Z)-alkenylboronate, which can then undergo Negishi coupling to produce various trisubstituted alkenylboronates with high isomeric purity (≥98% Z). acs.org These intermediates can be further functionalized via Suzuki coupling.
Table 2: Selected Cross-Coupling Reactions for Alkene Synthesis
| Reaction Name | Organometallic Reagent | Organic Electrophile | Key Advantages for Branched Alkene Synthesis |
|---|---|---|---|
| Suzuki Coupling | Organoboron (e.g., boronic acids, esters) | Vinyl/Aryl Halides, Triflates | High functional group tolerance, commercially available reagents. |
| Negishi Coupling | Organozinc | Vinyl/Aryl Halides, Triflates | High reactivity, allows for coupling of sterically hindered partners. acs.org |
| Stille Coupling | Organotin | Vinyl/Aryl Halides, Triflates | Tolerant of a wide range of functional groups. |
| Heck Reaction | Alkene | Vinyl/Aryl Halides, Triflates | Forms C-C bonds by adding a group to an existing double bond. Stereoselectivity can be challenging with internal alkenes. snnu.edu.cn |
Elimination reactions, wherein a molecule expels two substituents from adjacent atoms to form a double bond, are a classical approach to alkene synthesis. To achieve the stereospecific synthesis of a tetrasubstituted alkene, a precursor with well-defined stereocenters is required, which then undergoes a stereospecific elimination (e.g., anti-elimination in an E2 reaction).
For this compound, one could envision a precursor such as a tertiary alcohol, which can be dehydrated under acidic conditions. For example, the reaction of 2,5-dimethylhexan-3-one with an ethyl Grignard reagent would produce 3-ethyl-2,5-dimethylhexan-3-ol. Subsequent acid-catalyzed dehydration would lead to the formation of the target alkene. The regioselectivity of this elimination (Zaitsev's rule) would favor the formation of the more substituted alkene. However, controlling the E/Z stereochemistry of the resulting tetrasubstituted double bond can be challenging and may yield a mixture of isomers.
The partial hydrogenation of an alkyne is a well-established and highly effective method for the stereoselective synthesis of alkenes. thieme-connect.de This method allows for the selective formation of either the (Z)- or (E)-alkene isomer by choosing the appropriate catalyst and reaction conditions.
(Z)-Alkene Synthesis : The syn-hydrogenation of an internal alkyne, such as 3-ethyl-2,5-dimethylhex-3-yne, using a heterogeneous catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) or a homogeneous manganese-based catalyst, delivers the corresponding (Z)-alkene with high selectivity. acs.orgwisc.edu Nickel-based nanocatalysts have also been developed for selective hydrogenation to (Z)-alkenes under mild conditions. rsc.org
(E)-Alkene Synthesis : The anti-hydrogenation of an alkyne to form an (E)-alkene is typically achieved through a dissolving metal reduction, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia). wisc.edu
Conversely, the catalytic dehydrogenation of long-chain alkanes offers a potential route to produce alkenes. sciengine.com This process is typically performed at high temperatures using catalysts based on platinum or chromium. However, this method often suffers from a lack of selectivity, leading to mixtures of regioisomers and stereoisomers, as well as potential side reactions like cracking and isomerization. sciengine.com
Table 3: Comparison of Catalytic Systems for Alkyne Semihydrogenation
| Catalyst System | Resulting Stereochemistry | Conditions | Notes |
|---|---|---|---|
| **Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) ** | (Z)-Alkene (syn-addition) | H₂ gas | Classic, widely used method; lead toxicity is a drawback. acs.orgwisc.edu |
| Manganese Pincer Complex | (Z)-Alkene (syn-addition) | H₂ gas, mild conditions | Air-stable, avoids toxic heavy metals. acs.org |
| Nickel Nanoparticles in Ionic Liquid | (Z)-Alkene (syn-addition) | Low pressure H₂, mild temperature | Low-cost metal, catalyst system can be recycled. rsc.org |
| Na or Li in liquid NH₃ (Birch Reduction) | (E)-Alkene (anti-addition) | Low temperature | Stoichiometric reaction, not catalytic; incompatible with many functional groups. wisc.edu |
Grignard reagents (R-Mg-X) are powerful carbon nucleophiles widely used for creating new carbon-carbon bonds. wikipedia.org A straightforward approach to the carbon skeleton of this compound involves the reaction of a Grignard reagent with a ketone. organic-chemistry.org
As mentioned previously, the addition of ethylmagnesium bromide (CH₃CH₂MgBr) to 2,5-dimethylhexan-3-one would form the tertiary alcohol 3-ethyl-2,5-dimethylhexan-3-ol. libretexts.org The subsequent dehydration of this alcohol intermediate yields the final alkene product. This two-step sequence is a robust and practical method for assembling sterically hindered carbon skeletons. The Grignard reagent itself is prepared by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent. libretexts.orgleah4sci.com
Beyond ketones, Grignard reagents can also react with esters. The addition of two equivalents of a Grignard reagent to an ester results in a tertiary alcohol where two of the alkyl groups are identical. organic-chemistry.org This provides an alternative route to the necessary alcohol precursor for elimination.
Development of Novel Catalytic Systems for Branched Alkene Production
The demand for more efficient and selective methods for synthesizing branched alkenes has driven significant research into novel catalytic systems. The focus is on developing catalysts that are not only highly active and selective but also more sustainable, utilizing earth-abundant metals and operating under milder conditions.
Recent advances include:
Iron-Catalyzed Cross-Coupling : Bench-stable iron(II) pre-catalysts have been developed for the reductive cross-coupling of vinyl halides with alkyl Grignard reagents, offering a lower-cost alternative to palladium-based systems. researchgate.net
Ruthenium(II)-Catalyzed C-H Alkenylation : Methods have emerged for the direct alkenylation of C-H bonds, which avoids the need for pre-functionalized starting materials like halides or organometallics. These reactions can provide tetrasubstituted alkenes with high regio- and stereoselectivity under mild, redox-neutral conditions. ucl.ac.uk
Bifunctional Hydroisomerization Catalysts : For the production of branched alkanes (which can be dehydrogenated to alkenes), novel bifunctional catalysts are being developed. These often consist of a metal site (like platinum) and an acid site (like a zeolite). Hierarchical and nano-shaped zeolites are designed to maximize isomer yields while suppressing undesirable cracking reactions by optimizing mass transfer and the balance of metal and acid functions. mdpi.com
Iridium Pincer Complexes : Homogeneous iridium catalysts have shown promise for the dehydrogenation of alkanes to produce linear α-olefins, which can then be isomerized to more branched internal olefins. sciengine.com
These emerging catalytic strategies provide powerful tools for the synthesis of complex molecules like this compound and its analogues, offering pathways with improved atom economy, functional group tolerance, and selectivity. acs.org
Homogeneous Catalysis for High Selectivity
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in controlling the stereoselectivity of alkene synthesis. youtube.com Soluble transition metal complexes, particularly those of rhodium, iridium, and ruthenium, are frequently employed. youtube.com These catalysts can be finely tuned by modifying the ligands attached to the metal center, which in turn influences the steric and electronic environment of the catalytic site, leading to high selectivity for the desired alkene isomer. youtube.com
For instance, the selective hydrogenation of alkynes to alkenes is a key transformation that can be controlled to yield either cis or trans isomers depending on the catalyst system used. chinesechemsoc.orgthieme-connect.de While heterogeneous catalysts are also used for this purpose, homogeneous catalysts often provide superior selectivity. youtube.comiciq.org The mechanism of homogeneous hydrogenation typically involves the coordination of both hydrogen and the alkyne to the metal center, followed by a stepwise transfer of hydrogen atoms. libretexts.org The nature of the ligands dictates the spatial arrangement of the reactants, thereby directing the stereochemical outcome. youtube.com
| Catalyst Type | Metal Center | Common Ligands | Key Advantages |
| Wilkinson's Catalyst | Rhodium | Triphenylphosphine | High selectivity for less hindered alkenes |
| Crabtree's Catalyst | Iridium | COD, PCy3 | Effective for hindered alkenes |
| Grubbs' Catalyst | Ruthenium | NHC ligands | Olefin metathesis |
Data sourced from various studies on homogeneous catalysis. youtube.comlibretexts.org
Heterogeneous Catalysis and Surface Interactions
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a cornerstone of industrial chemical synthesis due to the ease of catalyst separation and recycling. youtube.comthieme-connect.de In the context of synthesizing substituted alkenes, heterogeneous catalysts, often based on transition metals like palladium, platinum, or nickel supported on materials such as carbon or alumina, play a crucial role. youtube.com
The surface of the catalyst is where the reaction occurs, and the nature of this surface significantly influences the reaction's selectivity and efficiency. rsc.org For example, in the hydrogenation of alkynes, the choice of metal and support can determine whether the reaction proceeds to the desired alkene or is over-reduced to an alkane. youtube.com The interaction between the reactants and the catalyst surface, including adsorption and desorption phenomena, governs the reaction pathway. rsc.org Researchers often modify the catalyst surface with specific additives, known as promoters or poisons (like lead in Lindlar's catalyst), to fine-tune the selectivity for alkene formation. chinesechemsoc.org
| Catalyst System | Support Material | Common Applications | Selectivity Control |
| Palladium on Calcium Carbonate (Lindlar's Catalyst) | Calcium Carbonate | Alkyne to cis-alkene hydrogenation | Poisoned with lead acetate (B1210297) and quinoline |
| Nickel Boride (P-1 and P-2) | - | Alkyne to cis-alkene hydrogenation | Varies with preparation method |
| Platinum on Carbon | Activated Carbon | General hydrogenation | Can be tuned by reaction conditions |
Information compiled from studies on heterogeneous catalytic hydrogenation. youtube.com
Biocatalysis and Enzymatic Synthesis Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful and sustainable approach for the synthesis of complex organic molecules, including hydrocarbons like alkenes. nih.govnih.gov Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. researchgate.netrsc.org
Several enzymatic pathways are being explored for the production of alkenes from renewable feedstocks such as fatty acids. nih.govresearchgate.net For instance, certain enzymes can catalyze the decarboxylation of fatty acids to produce terminal alkenes. researchgate.netiisc.ac.in While the direct enzymatic synthesis of a highly substituted internal alkene like this compound from a biological precursor is not yet a well-established route, the principles of enzyme engineering and directed evolution hold promise for developing novel biocatalysts for such transformations. researchgate.netresearchgate.net Combining biocatalysis with traditional chemical catalysis in chemoenzymatic cascades is another promising strategy to access complex alkene structures from bio-based materials. researchgate.netnih.gov
| Enzyme Class | Reaction Type | Substrate | Product |
| Decarboxylases | Decarboxylation | Fatty Acids | Terminal Alkenes |
| Ene-reductases | Alkene Reduction | Activated Alkenes | Alkanes |
| P450 monooxygenases | Oxidation/Decarboxylation | Fatty Acids | Alkenes |
This table is based on research into enzymatic hydrocarbon production. researchgate.netresearchgate.netiisc.ac.innih.gov
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is paramount for enhancing the efficiency, sustainability, and economic viability of chemical syntheses. This involves a careful selection of solvents, temperature, pressure, and the implementation of advanced process technologies.
Solvent-Free and Green Chemistry Methodologies
The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical processes. oil-gasportal.comidealenergysolutions.comquadragroup.com One significant approach is the development of solvent-free reactions, which can be achieved through techniques like mechanochemistry (ball milling) or by running reactions in a neat fashion (without any solvent). cem.comrsc.orgijrpr.com These methods can lead to higher reaction rates, improved selectivity, and simplified purification procedures. ijrpr.comresearchgate.net
For alkene synthesis, solvent-free conditions have been successfully applied in various reactions, including hydrosilylation catalyzed by cobalt complexes. organic-chemistry.org The use of renewable feedstocks and the design of energy-efficient processes are also central tenets of green chemistry that are being applied to hydrocarbon production. oil-gasportal.comrsc.org
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing in the fine chemicals and pharmaceutical industries. mitsui.comlonza.comamarequip.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.comrsc.orgamarequip.com This enhanced control often leads to higher yields, improved selectivity, and increased safety, especially for highly exothermic or hazardous reactions. aurigeneservices.comresearchgate.netrsc.org
The synthesis of complex alkenes can benefit significantly from flow chemistry. For example, multi-step syntheses can be telescoped into a single continuous process, minimizing manual interventions and the isolation of intermediates. rsc.orgacs.org This approach is particularly advantageous for reactions that are difficult to scale up in batch reactors. lonza.comamarequip.com
Purification and Isolation Techniques in Synthetic Organic Chemistry
The purification and isolation of the target compound are critical final steps in any synthetic procedure. For a volatile organic compound (VOC) like this compound, specific techniques are required to ensure high purity. thermofisher.com
Common methods for the purification of alkenes include distillation, chromatography, and extraction. Given the volatility of the target compound, vacuum distillation can be an effective method for separating it from less volatile impurities. acs.orgacs.org Gas chromatography (GC) is a powerful analytical technique for assessing purity and can also be used on a preparative scale for isolating small quantities of highly pure material. nih.gov
For removing specific types of impurities, other techniques may be employed. For instance, washing with an aqueous solution can remove water-soluble byproducts, while treatment with specific reagents can eliminate unreacted starting materials. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present. nih.gov
Detailed Reaction Mechanisms and Reactivity Profiles of 3 Ethyl 2,5 Dimethylhex 3 Ene
Electrophilic Addition Reactions to the Double Bond
The reactivity of 3-Ethyl-2,5-dimethylhex-3-ene is predominantly characterized by the electrophilic addition reactions occurring at its carbon-carbon double bond. This electron-rich pi bond is susceptible to attack by electrophiles, leading to a variety of transformation pathways. The specific nature of these reactions, including their kinetics, thermodynamics, and mechanisms, is heavily influenced by the tetrasubstituted and sterically hindered nature of the double bond.
Kinetics and Thermodynamics of Hydrogenation
Hydrogenation is the addition of hydrogen (H₂) across the double bond of an alkene, resulting in a saturated alkane. This reaction is typically carried out in the presence of a metal catalyst, such as platinum, palladium, or nickel, which serves to lower the activation energy of the process. The hydrogenation of this compound yields 3-ethyl-2,5-dimethylhexane.
Thermodynamics: The hydrogenation of alkenes is an exothermic process, releasing energy in the form of heat. The enthalpy change associated with this reaction is known as the heat of hydrogenation. The magnitude of the heat of hydrogenation is inversely related to the stability of the alkene; more stable alkenes release less heat upon hydrogenation. The stability of an alkene is primarily determined by the degree of substitution of the double bond, with stability increasing in the order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted.
| Alkene | Substitution | Heat of Hydrogenation (kJ/mol) |
| 1-Butene | Monosubstituted | ~ -127 |
| cis-2-Butene | Disubstituted | ~ -120 |
| trans-2-Butene | Disubstituted | ~ -115 |
| 2-Methyl-2-butene | Trisubstituted | ~ -112 |
| This compound | Tetrasubstituted | Estimated ~ -110 |
Note: The value for this compound is an estimate based on trends in alkene stability.
Kinetics: The rate of catalytic hydrogenation is significantly influenced by steric hindrance around the double bond. The alkene must adsorb onto the surface of the metal catalyst for the reaction to occur. Bulky substituents around the double bond can impede this adsorption, thereby slowing down the reaction rate. In this compound, the presence of an ethyl group and two methyl groups on the double-bonded carbons, in addition to the adjacent isopropyl and sec-butyl groups, creates a sterically congested environment. This steric hindrance would be expected to decrease the rate of hydrogenation compared to less hindered alkenes.
Halogenation and Hydrohalogenation Mechanisms
Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) to this compound proceeds via an electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond. The pi electrons of the alkene attack the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate. This three-membered ring intermediate is then attacked by the halide ion from the side opposite to the ring, resulting in an anti-addition of the two halogen atoms. Due to the formation of this bridged intermediate, carbocation rearrangements are not observed in this reaction. The product of the reaction with bromine would be 3,4-dibromo-3-ethyl-2,5-dimethylhexane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) to alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon. This rule is based on the formation of the more stable carbocation intermediate.
In the case of this compound, both carbons of the double bond are quaternary. Therefore, the addition of a hydrogen halide would lead to the formation of a tertiary carbocation on either carbon. The stability of the two possible tertiary carbocations would be very similar, potentially leading to a mixture of products. The reaction proceeds in two steps: protonation of the double bond to form the carbocation, followed by nucleophilic attack of the halide ion. Given that a carbocation intermediate is formed, rearrangements are possible if a more stable carbocation can be formed through a hydride or alkyl shift, although in this specific structure, significant stabilization through rearrangement is unlikely.
Hydration and Oxymercuration Pathways
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, water can add across the double bond of this compound to form an alcohol. This reaction also proceeds via a carbocation intermediate and follows Markovnikov's rule. The initial step is the protonation of the double bond to form the more stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion by another water molecule yields the alcohol, 3-ethyl-2,5-dimethylhexan-3-ol or 3-ethyl-2,5-dimethylhexan-4-ol, depending on the initial protonation site. Similar to hydrohalogenation, the similar stability of the two possible tertiary carbocations could result in a mixture of alcohol products. The potential for carbocation rearrangements also exists.
Oxymercuration-Demercuration: An alternative method for the hydration of alkenes that avoids carbocation rearrangements is oxymercuration-demercuration. This two-step process involves the reaction of the alkene with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous tetrahydrofuran (B95107) (THF), followed by reduction with sodium borohydride (B1222165) (NaBH₄). The reaction proceeds through a cyclic mercurinium ion intermediate, analogous to the halonium ion in halogenation. Water attacks the more substituted carbon of this intermediate, leading to a Markovnikov-like addition of the hydroxyl group. The subsequent demercuration step with NaBH₄ replaces the mercury-containing group with a hydrogen atom. For this compound, this pathway would also be expected to yield a mixture of the corresponding tertiary alcohols due to the symmetrical substitution pattern of the double bond.
Radical-Mediated Transformations
In addition to electrophilic additions, the double bond of this compound can undergo reactions involving free radical intermediates. These reactions are typically initiated by the presence of a radical initiator, such as a peroxide.
Free Radical Addition Reactions and Chain Propagation
The most common example of a free radical addition to an alkene is the anti-Markovnikov addition of hydrogen bromide in the presence of peroxides. The reaction proceeds through a radical chain mechanism involving three stages: initiation, propagation, and termination.
Initiation: The peroxide initiator undergoes homolytic cleavage upon heating or exposure to UV light to form two alkoxy radicals. These radicals then react with HBr to generate a bromine radical.
Propagation: The bromine radical adds to the double bond of this compound. This addition occurs in a way that forms the more stable radical intermediate. In this case, the bromine radical would add to one of the carbons of the double bond, generating a tertiary alkyl radical on the adjacent carbon. This tertiary radical is more stable than a primary or secondary radical. The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which can continue the chain reaction.
Termination: The chain reaction is terminated when two radical species combine.
The regioselectivity of this reaction is anti-Markovnikov because the initial addition of the bromine radical is governed by the formation of the most stable alkyl radical, which then abstracts a hydrogen atom.
Radical Polymerization Mechanisms (from a fundamental reaction perspective)
Radical polymerization is a chain reaction process that converts small molecules, known as monomers, into large polymer chains. The polymerization of this compound via a radical mechanism would follow the general steps of initiation, propagation, and termination.
Initiation: A radical initiator generates a radical species that adds to the double bond of a this compound monomer, creating a new, larger radical.
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end of the chain. This process repeats, leading to the formation of a long polymer chain.
Termination: The growth of the polymer chain is terminated by processes such as the combination of two growing chains or disproportionation.
However, the radical polymerization of highly substituted alkenes like this compound is generally challenging. The significant steric hindrance around the double bond would severely inhibit the approach of the growing polymer chain to the monomer. This steric hindrance increases the activation energy for the propagation step, making polymerization kinetically unfavorable compared to less substituted alkenes like ethylene (B1197577) or propylene. Therefore, while theoretically possible from a mechanistic standpoint, the practical polymerization of this compound via a radical pathway would be expected to be very slow and result in low molecular weight polymers, if it occurs at all under standard conditions.
Autoxidation and Combustion-Related Reaction Pathways
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For unsaturated organic compounds like this compound, this process typically proceeds via a free radical chain mechanism. This mechanism is generally described in three stages: initiation, propagation, and termination. The presence of a double bond makes alkenes particularly susceptible to autoxidation. wikipedia.org
While specific experimental data on the autoxidation of this compound is not extensively documented in readily available literature, the general mechanism for branched alkenes can be applied. The initiation phase involves the formation of radical species, which can be triggered by factors such as heat or light. In the propagation stage, these radicals react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another alkene molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus continuing the chain reaction.
The combustion of alkenes, which are components of transportation fuels like gasoline, is a complex process involving numerous elementary reactions. kaust.edu.saresearchgate.net For a C10 alkene such as this compound, complete combustion in the presence of excess oxygen yields carbon dioxide and water. However, due to the higher carbon-to-hydrogen ratio in alkenes compared to alkanes, incomplete combustion is more likely, leading to the formation of carbon monoxide and soot (elemental carbon). savemyexams.comchemguide.co.ukissr.edu.kh The combustion process of alkenes plays a significant role in autoignition chemistry. kaust.edu.saresearchgate.net
Pericyclic Reactions and Rearrangements
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.org These reactions are characterized by the simultaneous breaking and forming of bonds in a single step.
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.org For this compound to act as a dienophile, it would need to react with a conjugated diene. As a tetrasubstituted alkene, steric hindrance from the ethyl and methyl groups around the double bond would likely decrease its reactivity as a dienophile compared to less substituted alkenes. The reaction rate is generally enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgmasterorganicchemistry.com
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-system. libretexts.orgwikipedia.org These reactions are classified by the notation [i,j], which indicates the number of atoms over which the sigma bond migrates on each fragment of the molecule. uh.edu Common examples include the Cope and Claisen rearrangements. masterorganicchemistry.com
While specific studies on sigmatropic rearrangements of this compound are not readily found, the principles of these rearrangements can be applied. For a sigmatropic rearrangement to occur, the molecule would need to possess an appropriate structural framework, such as a 1,5-diene system for a Cope rearrangement. masterorganicchemistry.com The stereochemical outcome of sigmatropic rearrangements is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a suprafacial or antarafacial manner based on the number of electrons involved. libretexts.orguh.edu
In the presence of an acid catalyst, alkenes can undergo reactions that proceed through a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com These carbocations are susceptible to rearrangement to form a more stable carbocation. libretexts.orglumenlearning.com This can occur through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift (migration of an alkyl group). masterorganicchemistry.commasterorganicchemistry.com
For this compound, protonation of the double bond by an acid would lead to the formation of a tertiary carbocation. In this specific molecule, a 1,2-hydride or 1,2-methyl shift from an adjacent carbon could potentially lead to another tertiary carbocation, suggesting that rearrangement might not lead to a significantly more stable intermediate under typical conditions. However, the possibility of rearrangement should always be considered in acid-catalyzed reactions of alkenes. youtube.comyoutube.com
Oxidation Reactions
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double and triple bonds. wikipedia.orgbyjus.com The reaction of an alkene with ozone (O₃) initially forms an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide (a trioxolane). msu.eduiitk.ac.in This ozonide can then be worked up under reductive or oxidative conditions to yield different products. masterorganicchemistry.com
Epoxidation and Dihydroxylation Studies
Epoxidation of alkenes, typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism where an oxygen atom is transferred to the double bond, forming an epoxide ring. For this compound, a trisubstituted alkene, this reaction would be expected to occur. However, specific studies detailing the reaction rates, stereoselectivity, and the influence of the sterically hindering ethyl and isopropyl groups on the approach of the oxidizing agent are not documented.
Similarly, dihydroxylation, which can be achieved using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), results in the formation of a vicinal diol. This reaction typically proceeds via a syn-addition mechanism. For this compound, this would lead to the formation of 3-ethyl-2,5-dimethylhexane-3,4-diol. Research detailing the specific conditions, yields, and potential diastereoselectivity for this transformation on this particular substrate is absent from the available literature.
Isomerization Reactions
Catalytic Isomerization for Double Bond Position Control
The isomerization of alkenes to control the position of the double bond is a significant area of research, often employing transition metal catalysts or acid catalysis. Such reactions can lead to the formation of more or less thermodynamically stable isomers. For this compound, catalytic isomerization could potentially shift the double bond to other positions within the carbon skeleton. However, no studies have been found that specifically investigate the catalytic isomerization of this compound to control its double bond position.
Mechanistic Studies of Skeletal Rearrangements
Acid-catalyzed reactions of alkenes can lead to skeletal rearrangements through the formation of carbocation intermediates. In the case of this compound, protonation of the double bond would form a tertiary carbocation. This carbocation could potentially undergo hydride or alkyl shifts to form a more stable carbocation, leading to a rearranged carbon skeleton. Mechanistic studies, including computational and experimental investigations, that detail the potential for and pathways of such skeletal rearrangements for this compound are not available in the reviewed scientific literature.
Theoretical and Computational Chemistry Investigations of 3 Ethyl 2,5 Dimethylhex 3 Ene
Electronic Structure and Bonding Analysis
A thorough search for quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio studies, on 3-Ethyl-2,5-dimethylhex-3-ene yielded no specific results. Consequently, detailed information on its electronic properties, molecular orbital energies, and the nature of its chemical bonds from a computational standpoint is not available. Similarly, applications of Frontier Molecular Orbital (FMO) theory to analyze its reactivity, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics, have not been reported in the searched scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
There is a lack of published studies on the conformational landscape of this compound. Explorations of its Potential Energy Surfaces (PES) to identify stable conformers and the energy barriers between them are not documented. Furthermore, no molecular dynamics simulations appear to have been conducted to investigate its intermolecular interactions and potential aggregation behavior in different environments.
Reaction Pathway Modeling and Transition State Characterization
Detailed computational modeling of reaction pathways involving this compound, including the characterization of transition states for various chemical transformations, is another area where specific research is absent from the available literature. Such studies are crucial for understanding the kinetics and mechanisms of reactions involving this compound.
Simulation of Reaction Dynamics and Solvent Effects
Information regarding the simulation of reaction dynamics and the influence of solvent effects on the behavior of this compound is not available in the current body of scientific literature. Molecular dynamics (MD) simulations and implicit or explicit solvent models are essential for capturing the complex interplay between a molecule and its environment, which can significantly impact reaction pathways and rates.
Prediction of Spectroscopic Parameters from Theoretical Models
While computational methods are routinely used to predict spectroscopic parameters, no specific studies have been published that apply these techniques to this compound.
Computational NMR Chemical Shift and Coupling Constant Prediction
There are no available datasets or research articles presenting computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) or coupling constants for this compound. These predictions are valuable for confirming molecular structures and interpreting experimental spectra.
Vibrational Frequency Calculations for IR and Raman Spectroscopy
Similarly, no computational studies on the vibrational frequencies of this compound are present in the literature. Such calculations are used to predict and assign peaks in Infrared (IR) and Raman spectra, providing insights into the molecule's vibrational modes and functional groups.
Structure-Reactivity Relationships from Computational Data
Due to the absence of the aforementioned computational data, no established structure-reactivity relationships derived from theoretical models have been reported for this compound. These relationships are fundamental to rational molecular design and the prediction of chemical properties for related compounds.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating 3-Ethyl-2,5-dimethylhex-3-ene from reaction mixtures, synthetic byproducts, or natural extracts. The choice of technique is dictated by the compound's volatility and low polarity.
Given its volatility, Gas Chromatography (GC) is an ideal method for the analysis of this compound. Method development for this and similar branched alkenes focuses on optimizing the separation based on boiling point and interaction with the stationary phase.
Stationary Phase Selection : A non-polar stationary phase is most effective for separating non-polar hydrocarbons. Columns with phases like polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1) or 5% phenyl-polydimethylsiloxane (e.g., DB-5, HP-5ms) are commonly used. These phases separate analytes primarily based on differences in their boiling points and van der Waals interactions.
Temperature Programming : A programmed temperature ramp is crucial. It starts at a lower temperature to separate highly volatile components and gradually increases to elute higher-boiling compounds like this compound and any related isomers or impurities in a reasonable time, ensuring sharp peaks.
Injector and Detector : A split/splitless injector is typically used, with the split mode preventing column overload for concentrated samples. A Flame Ionization Detector (FID) is the standard choice due to its high sensitivity to hydrocarbons.
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polydimethylsiloxane | Standard non-polar column for good resolution of volatile hydrocarbons. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas providing good efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min | Separates components based on boiling point differences. |
| Detector | Flame Ionization Detector (FID) at 280 °C | High sensitivity and linear response for hydrocarbons. |
While GC is more common for volatile alkenes, High-Performance Liquid Chromatography (HPLC) can be employed, particularly for preparative scale separations or for analyzing samples containing non-volatile impurities. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. libretexts.orglibretexts.org
In reversed-phase HPLC, a non-polar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. libretexts.orgwaters.com The non-polar analyte interacts strongly with the stationary phase and is retained, while more polar impurities would elute earlier. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com By adjusting the solvent ratio (gradient elution), the retention of this compound can be precisely controlled. Detection is often achieved with a refractive index detector (RID) or a UV detector at low wavelengths if the compound exhibits some absorbance.
The this compound molecule possesses a stereocenter at the C5 position, meaning it can exist as a pair of enantiomers (R and S isomers). Distinguishing and quantifying these enantiomers is critical in fields like pharmacology and fragrance chemistry, where different enantiomers can have distinct biological activities or sensory properties.
Chiral chromatography is the definitive technique for this purpose. libretexts.org This is achieved by using a Chiral Stationary Phase (CSP) in either a GC or HPLC column. khanacademy.orgnih.gov The CSP is composed of a single enantiomer of a chiral selector which forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes causes one enantiomer to be retained longer on the column than the other, resulting in their separation. Polysaccharide-based CSPs are widely used in HPLC for their broad applicability. nih.gov
For unequivocal identification within a complex mixture, hyphenated techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that combines the separation capability of GC with the identification power of Mass Spectrometry (MS). uonbi.ac.ke
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical fingerprint. For this compound (molar mass 126.25 g/mol ), the mass spectrum would show a molecular ion peak (M+) at m/z 126. The fragmentation pattern of branched alkenes is characterized by preferential cleavage at branching points to form stable carbocations and allylic cleavage. ic.ac.ukuobasrah.edu.iqjove.com
Predicted Fragmentation for this compound:
Loss of an isopropyl group (-43 amu): Cleavage at the C5-C6 bond would yield a fragment at m/z 83.
Loss of an ethyl group (-29 amu): Cleavage at the vinylic C3-C7 bond would yield a fragment at m/z 97.
Allylic Cleavage: Cleavage of the C2-C3 bond could lead to resonance-stabilized allylic cations.
Spectroscopic Techniques for Structural Elucidation (Focus on methodology and interpretation)
Spectroscopy provides detailed information about the molecular structure of a purified compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules like this compound. pearson.com While 1D ¹H and ¹³C NMR provide initial data on the chemical environments of the hydrogen and carbon atoms, 2D NMR experiments are necessary to piece together the full molecular puzzle. creative-biostructure.com
| Atom Position | 1D NMR (Predicted) | 2D COSY Correlations (¹H-¹H) | 2D HSQC/HMBC Correlations (¹H-¹³C) |
|---|---|---|---|
| C1-H₃ | ¹H: Doublet; ¹³C: Signal | Correlates with C2-H | HSQC: C1; HMBC: C2, C3 |
| C2-H | ¹H: Multiplet; ¹³C: Signal | Correlates with C1-H₃ | HSQC: C2; HMBC: C1, C3, C4 |
| C4-H₂ | ¹H: Quartet; ¹³C: Signal | Correlates with C10-H₃ | HSQC: C4; HMBC: C2, C3, C10 |
| C5-H | ¹H: Multiplet; ¹³C: Signal | Correlates with C6-H₃, C8-H₃ | HSQC: C5; HMBC: C3, C4, C6, C8 |
| C6-H₃ / C8-H₃ | ¹H: Doublet; ¹³C: Signal | Correlates with C5-H | HSQC: C6/C8; HMBC: C5 |
| C10-H₃ | ¹H: Triplet; ¹³C: Signal | Correlates with C4-H₂ | HSQC: C10; HMBC: C4 |
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show cross-peaks connecting the methyl protons (C1) to the methine proton (C2), and the ethyl group's methylene (B1212753) (C4) and methyl (C10) protons. This helps establish the connectivity within individual alkyl groups. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. youtube.com It allows for the unambiguous assignment of each carbon atom that has protons bonded to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds. researchgate.net This is the key experiment for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the ethyl methylene protons (C4-H₂) to the vinylic carbons (C2 and C3), confirming the position of the ethyl group on the double bond. Similarly, correlations from the C5 methine proton to the vinylic carbons would establish the location of the isopropyl group.
By combining the information from these advanced 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS): Fragmentation Pattern Analysis for Structural Characterization
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. In the context of this compound (C10H20, molecular weight: 140.27 g/mol ), electron ionization (EI) mass spectrometry is a commonly employed method.
Upon electron impact, the molecule loses an electron to form a molecular ion (M+•), which is expected to be observed at a mass-to-charge ratio (m/z) of 140. Due to the presence of the double bond, the molecular ion peak in alkenes is typically distinct. The subsequent fragmentation of the molecular ion provides valuable structural information. For branched alkenes like this compound, fragmentation often occurs at the carbon-carbon bonds adjacent to the double bond (allylic cleavage) and at the branching points, leading to the formation of stable carbocations.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
| 125 | [C9H17]+ | CH3• (Methyl radical) |
| 111 | [C8H15]+ | C2H5• (Ethyl radical) |
| 97 | [C7H13]+ | C3H7• (Propyl radical) |
| 83 | [C6H11]+ | C4H9• (Butyl radical) |
| 69 | [C5H9]+ | C5H11• (Pentyl radical) |
| 55 | [C4H7]+ | C6H13• (Hexyl radical) |
| 41 | [C3H5]+ | C7H15• (Heptyl radical) |
This table is predictive and based on general fragmentation patterns of branched alkenes. The base peak would be the most stable carbocation formed.
The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the presence and location of the ethyl and methyl substituents, as well as the position of the double bond.
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
Infrared (IR) Spectroscopy
For this compound, a trisubstituted alkene, the IR spectrum is expected to exhibit characteristic absorption bands. The key vibrational modes include:
C=C Stretch: A weak to medium intensity band is anticipated in the region of 1665-1675 cm-1. The trisubstituted nature of the double bond influences the intensity of this peak.
=C-H Stretch: A medium intensity band is expected just above 3000 cm-1 (typically 3010-3040 cm-1), corresponding to the stretching vibration of the hydrogen atom attached to the double-bonded carbon.
=C-H Bend: An out-of-plane bending (wagging) vibration is expected in the range of 800-840 cm-1, which is characteristic of trisubstituted alkenes.
C-H Stretch (Alkyl): Strong absorption bands will be present just below 3000 cm-1 (typically 2850-2975 cm-1) due to the C-H stretching vibrations of the ethyl and methyl groups.
C-H Bend (Alkyl): Bending vibrations for the methyl (CH3) and methylene (CH2) groups will appear in the 1375-1470 cm-1 region.
The NIST WebBook provides an IR spectrum for a related compound, (Z)-2,5-Dimethylhex-3-ene, which can serve as a reference for the general regions of absorption for similar structures. nist.gov
Raman Spectroscopy
Raman spectroscopy is particularly effective for identifying the carbon-carbon double bond in alkenes. The key features in the Raman spectrum of this compound would be:
C=C Stretch: A strong and sharp peak is expected in the 1665-1675 cm-1 region. The C=C stretching vibration in alkenes is often more intense in the Raman spectrum than in the IR spectrum, especially for more substituted double bonds. s-a-s.org
=C-H Stretch: A band of medium intensity around 3010-3040 cm-1.
C-H Stretch (Alkyl): Strong peaks in the 2850-2975 cm-1 range.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of the alkene functional group and the surrounding alkyl framework. renishaw.com
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) | Intensity |
| =C-H Stretch | 3010-3040 | 3010-3040 | Medium |
| C-H Stretch (Alkyl) | 2850-2975 | 2850-2975 | Strong |
| C=C Stretch | 1665-1675 | 1665-1675 | Weak-Medium (IR), Strong (Raman) |
| C-H Bend (Alkyl) | 1375-1470 | 1375-1470 | Medium-Strong |
| =C-H Bend | 800-840 | Not typically observed | Medium-Strong |
X-ray Crystallography of Derivatives or Co-crystals for Definitive Structural Assignment
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. However, this method requires the compound to be in a crystalline form. As this compound is a liquid at room temperature, direct X-ray crystallographic analysis is not feasible.
To overcome this limitation, a common strategy is to synthesize a solid derivative of the compound or to form a co-crystal with another molecule. For alkenes, derivatization can be achieved through reactions that yield crystalline products, such as the formation of diols via oxidation or the creation of adducts with metal complexes.
While there are no published X-ray crystal structures for derivatives of this compound, the principles of this technique are well-established. nih.gov The process would involve:
Synthesis of a Crystalline Derivative: Reacting this compound to form a stable, solid product.
Crystal Growth: Growing a single, high-quality crystal of the derivative.
X-ray Diffraction: Irradiating the crystal with X-rays and collecting the diffraction pattern.
Structure Solution and Refinement: Using the diffraction data to calculate the electron density map and determine the precise positions of all atoms in the crystal lattice.
This method would provide definitive confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry, if applicable.
Quantitative Analytical Method Development for Research Applications
For research applications that require the determination of the concentration of this compound, the development of robust quantitative analytical methods is essential. Gas chromatography (GC) coupled with a suitable detector is the most common and effective technique for the analysis of volatile hydrocarbons like this alkene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a particularly powerful tool for both qualitative and quantitative analysis. libretexts.org The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then detects and helps to identify each component as it elutes from the column.
A quantitative GC-MS method for this compound would typically involve the following steps:
Sample Preparation: Dissolving the sample in a suitable solvent and adding an internal standard. An internal standard is a compound with similar chemical properties to the analyte but with a different retention time, which is added in a known concentration to all samples and standards to correct for variations in injection volume and instrument response.
Calibration: Preparing a series of calibration standards containing known concentrations of this compound and the internal standard. These standards are analyzed by GC-MS to create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Sample Analysis: Injecting the prepared sample into the GC-MS and recording the chromatogram.
Quantification: Using the calibration curve to determine the concentration of this compound in the sample based on its peak area relative to the internal standard.
Table 3: Example Parameters for a Quantitative GC-MS Method
| Parameter | Example Condition |
| GC Column | DB-5ms (or equivalent non-polar capillary column) |
| Injection Mode | Split/Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
The selection of specific ions to monitor in SIM mode can enhance the sensitivity and selectivity of the method, which is particularly useful for analyzing complex mixtures. The development and validation of such a method would enable the accurate and precise quantification of this compound in various research contexts.
Environmental Fate and Degradation Mechanisms of 3 Ethyl 2,5 Dimethylhex 3 Ene
Atmospheric Transformation Pathways
Once released into the atmosphere, 3-Ethyl-2,5-dimethylhex-3-ene is subject to rapid degradation, primarily driven by photochemical reactions. Its chemical structure, characterized by a trisubstituted double bond, makes it particularly reactive towards atmospheric oxidants.
The primary removal mechanism for this compound in the troposphere is its reaction with hydroxyl radicals (•OH) and ozone (O3). The high reactivity of the carbon-carbon double bond facilitates these reactions.
The reaction with hydroxyl radicals is typically the dominant daytime degradation pathway. The •OH radical adds to the double bond, forming a transient and highly reactive hydroxyalkyl radical. This initial step is followed by a series of rapid reactions with molecular oxygen, leading to the formation of peroxy radicals and subsequently a variety of oxygenated products.
During both day and night, this compound can also react with ozone. This reaction proceeds via the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to form a Criegee intermediate and a carbonyl compound. The Criegee intermediate can then undergo further reactions to produce a range of secondary pollutants.
Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound (Note: These are estimated values based on structurally similar compounds due to the lack of specific experimental data for this compound.)
| Reactant | Rate Constant (cm³/molecule·s) | Estimated Atmospheric Lifetime |
| Hydroxyl Radical (•OH) | ~ 1.0 x 10⁻¹⁰ | Hours |
| Ozone (O₃) | ~ 2.0 x 10⁻¹⁶ | Hours to Days |
Photo-oxidation Mechanisms and Product Formation
The photo-oxidation of this compound leads to the formation of a complex mixture of secondary products. The specific products formed depend on the dominant oxidant (•OH or O₃) and the ambient atmospheric conditions, such as the concentration of nitrogen oxides (NOx).
Ozonolysis Products: The cleavage of the double bond in this compound by ozone is predicted to yield two primary carbonyl compounds: propan-2-one (acetone) and 3-methylpentan-2-one . The reaction mechanism involves the formation of an ozonide intermediate which then decomposes.
Hydroxyl Radical-Initiated Oxidation Products: The reaction with •OH radicals is more complex and can lead to a wider array of products. The initial addition of the hydroxyl radical to the double bond can occur at two different positions, leading to two different hydroxyalkyl radicals. Subsequent reactions with oxygen and NOx can result in the formation of various oxygenated volatile organic compounds (OVOCs), including ketones, aldehydes, and organic nitrates. Based on the structure of this compound, likely products include propan-2-one , 3-methylpentan-2-one , and other smaller oxygenated fragments.
Table 2: Predicted Primary Photo-oxidation Products of this compound
| Reaction Pathway | Predicted Primary Products |
| Ozonolysis | Propan-2-one, 3-Methylpentan-2-one |
| •OH Radical Oxidation | Propan-2-one, 3-Methylpentan-2-one, various other oxygenated compounds |
Microbial and Enzymatic Biodegradation Studies
The susceptibility of hydrocarbons to microbial degradation generally follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov Alkenes are also generally considered to be readily biodegradable. enviro.wiki However, the branched structure of this compound may hinder its biodegradation compared to linear alkenes. nih.gov The presence of quaternary carbon atoms and extensive branching can sterically hinder the enzymatic attack by microorganisms. nih.gov
Aerobic biodegradation is expected to be the primary microbial degradation pathway. mdpi.com The initial step in the aerobic degradation of alkenes often involves the oxidation of the double bond or the terminal methyl group by monooxygenase or dioxygenase enzymes. researchgate.netresearchgate.net This leads to the formation of alcohols, which are then further oxidized to aldehydes and carboxylic acids. These intermediates can then enter central metabolic pathways, such as the beta-oxidation pathway, and be completely mineralized to carbon dioxide and water. nih.gov
Anaerobic biodegradation of alkenes is also possible but is generally a much slower process than aerobic degradation. nih.gov
Table 3: Summary of Predicted Environmental Fate of this compound
| Environmental Compartment | Dominant Process(es) | Predicted Rate |
| Atmosphere | Reaction with •OH radicals and O₃ | Rapid (hours to days) |
| Water | Volatilization, Sorption to sediment | Slow to Moderate |
| Soil | Sorption to organic matter, Biodegradation | Moderate |
Identification of Degrading Microorganisms and Consortia
The biodegradation of alkenes (olefins) is a widespread metabolic capability among various microorganisms. Bacteria, fungi, and algae are all known to aerobically degrade hydrocarbons. concawe.eu For alkenes specifically, microbial consortia sourced from diverse environments such as farm compost and various sediments have demonstrated the ability to rapidly metabolize these compounds. nih.govnih.gov
Research has shown that while many microbes can degrade hydrocarbons, the structural complexity, such as alkyl branching, can significantly impact the rate and extent of degradation. nih.govnih.gov Studies on octane-utilizing bacteria and fungi revealed that terminal branching, in particular, can inhibit or prevent biodegradation. nih.gov However, some specialized bacteria, such as those from the genus Alcanivorax, are known to efficiently degrade branched alkanes. frontiersin.org Microbial communities enriched for alkene biodegradation are often dominated by specific bacterial families.
Key microbial groups implicated in the degradation of alkenes and related branched hydrocarbons are summarized in the table below.
| Microbial Group | Type | Relevance to Branched Olefin Degradation |
| Xanthamonadaceae | Bacterial Family | Identified as a primary family in microbial consortia capable of rapid biodegradation of C6-C20 alkenes. nih.govnih.gov |
| Nocardiaceae | Bacterial Family | Found to be a key component of microbial consortia that effectively degrade various alkenes. nih.govnih.gov |
| Beijerinkiaceae | Bacterial Family | A significant family within microbial consortia that thrive on alkene substrates. nih.govnih.gov |
| Pseudomonas | Bacterial Genus | Certain species can metabolize various hydrocarbon isomers, including branched structures, and are frequently studied for bioremediation. nih.govnih.govnih.gov |
| Burkholderia | Bacterial Genus | Implicated in the degradation of aromatic alkanoic acids with alkyl side chain branching. nih.gov |
| Sphingomonas | Bacterial Genus | Known to be involved in the transformation of branched aromatic alkanoic acids. nih.gov |
| Alcanivorax | Bacterial Genus | A key marine bacterium that is highly specialized and efficient in degrading both linear and branched alkanes. frontiersin.org |
Elucidation of Biodegradation Pathways and Metabolites
The biodegradation of a branched alkene like this compound is expected to proceed via pathways established for other aliphatic hydrocarbons, primarily initiated by an oxidative attack.
Under aerobic conditions , the degradation is initiated by enzymes that incorporate oxygen into the hydrocarbon structure. researchgate.net For alkenes, this attack can occur at the double bond or at a terminal methyl group.
Oxidation of the Double Bond: Alkene mono-oxygenases can catalyze the epoxidation of the double bond, forming an epoxide. This epoxide is then hydrolyzed by an epoxide hydrolase to a diol (a dialcohol).
Terminal or Sub-terminal Oxidation: Alternatively, alkane hydroxylase-type enzymes can attack one of the terminal methyl groups (at the C2 or C5 position) to form a primary alcohol. nih.gov This alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid.
Following these initial steps, the resulting intermediates (diols or carboxylic acids) are channeled into central metabolic pathways. Carboxylic acids typically enter the β-oxidation cycle, where two-carbon units are sequentially cleaved to produce acetyl-CoA. However, the ethyl and methyl branches on the this compound structure would likely require additional enzymatic steps to overcome steric hindrance for complete degradation via β-oxidation. nih.gov
Under anaerobic conditions , different mechanisms are employed, often using terminal electron acceptors like nitrate (B79036) or sulfate. nih.gov For alkanes, pathways involving the addition of fumarate (B1241708) to the hydrocarbon chain have been well-documented. nih.gov While less studied for branched alkenes, it is plausible that similar initial activation mechanisms could occur, leading to the formation of substituted succinates that can be further metabolized.
The expected metabolites from the degradation of this compound would include a series of alcohols, aldehydes, ketones, and carboxylic acids of decreasing chain length as the molecule is broken down.
Enzymology of Olefin Degradation
The initial and rate-limiting step in the microbial degradation of hydrocarbons is catalyzed by a class of enzymes known as oxygenases or hydroxylases. These enzymes are responsible for the initial activation of the relatively inert hydrocarbon molecule. Several key enzyme families are involved in the degradation of alkanes and alkenes.
| Enzyme Class | Specific Examples | Function in Olefin Degradation |
| Alkane Hydroxylases (AHs) | AlkB, Cytochrome P450 monooxygenases | These enzymes are key to the aerobic degradation of alkanes. nih.gov They catalyze the hydroxylation of C-C bonds, typically at terminal or sub-terminal positions, to produce alcohols. nih.gov Some systems, like the AlkB system from Pseudomonas putida, can also perform epoxidation of terminal olefins. nih.gov |
| Alkene Mono-oxygenases | Not specified | These enzymes specialize in attacking the double bonds of alkenes, often forming epoxides as the initial product. nih.gov They are particularly relevant for the degradation of short-chain alkenes. nih.gov |
| Cytochrome P450 Enzymes | P450 family | This is a versatile family of enzymes found in many hydrocarbon-degrading microbes. frontiersin.org Certain P450s can act as fatty acid decarboxylases, converting fatty acids into terminal olefins, showcasing their role in hydrocarbon metabolism. asm.org |
| Oxidoreductases | Laccase, Manganese Peroxidase | These extracellular enzymes are often secreted by fungi and some bacteria. nih.govresearchgate.net They have broad substrate specificity and can initiate the oxidation of a wide range of organic compounds, including the breakdown products of larger polymers into smaller alkanes and alkenes. nih.gov |
The specific enzymes employed by a microorganism to degrade this compound would depend on the initial point of attack—whether it is at the double bond or one of the alkyl groups.
Development of Environmental Risk Assessment Models for Hydrocarbons
Assessing the environmental risk of individual hydrocarbons like this compound, which are often components of complex petroleum substances, presents a significant challenge. nih.gov To address this, specialized risk assessment models have been developed that group hydrocarbons into manageable categories.
A primary approach is the Hydrocarbon Block Method (HBM) , which is utilized by models such as PETRORISK and PETROTOX developed by CONCAWE (the European oil company association for environment, health and safety). nih.govconcawe.eu This method is designed for the risk assessment of complex substances like petroleum products under regulatory frameworks such as REACH. concawe.euconcawe.eu
The core principles of the HBM are:
Grouping into Blocks: Instead of assessing each of the thousands of components in a petroleum product, the constituents are grouped into "hydrocarbon blocks." concawe.eu These blocks contain compounds with similar chemical structures, physicochemical properties, and environmental fate characteristics. This compound would be assigned to a block of branched C10 olefins.
Calculation of PEC and PNEC: For each block, a Predicted Environmental Concentration (PEC) is calculated based on release estimates, partitioning behavior, and degradation rates. concawe.eu A Predicted No Effect Concentration (PNEC) is also determined from ecotoxicity data for that block. concawe.eu
Applications in Chemical Research and As a Synthetic Intermediate
Use as a Model Compound for Fundamental Organic Chemistry Studies
The congested environment of the double bond in 3-Ethyl-2,5-dimethylhex-3-ene makes it an excellent model for studying reactions where spatial arrangement and electronic distribution are critical determinants of the outcome.
The synthesis of tetrasubstituted alkenes with high stereoselectivity is a significant challenge in organic synthesis. The presence of four distinct substituent groups around a double bond can lead to the formation of E/Z isomers. The study of reactions involving this compound can provide valuable insights into controlling the stereochemical outcome of reactions. For instance, addition reactions to the double bond are expected to proceed with high facial selectivity due to the steric bulk of the substituents, which would preferentially block one face of the molecule from attack.
No specific research data is available in the public domain detailing stereoselective reactions performed on this compound. However, general principles of stereoselectivity in tetrasubstituted alkenes suggest that reactions like epoxidation or hydrogenation would be highly influenced by the steric environment.
The reactivity of an alkene is governed by a combination of steric and electronic factors. Steric hindrance, arising from the spatial bulk of substituents, can impede the approach of reagents to the reactive double bond. Electronic effects, on the other hand, relate to the electron density of the double bond, which influences its nucleophilicity.
In this compound, the ethyl and two methyl groups are electron-donating, which should increase the electron density of the double bond, making it more susceptible to electrophilic attack. However, these same groups create a sterically congested environment, which can significantly slow down or even prevent reactions that require a direct approach to the double bond. The study of this compound allows for a direct investigation of the competition between these two opposing effects.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H20 |
| Molecular Weight | 140.27 g/mol |
| Boiling Point (Predicted) | 158.0 ± 7.0 °C |
| Density (Predicted) | 0.747 ± 0.06 g/cm³ |
This data is based on computational predictions and has not been experimentally verified in the available literature.
Role in the Synthesis of Complex Organic Molecules
While direct evidence of its use is scarce, the structural motifs present in this compound suggest its potential as a building block in the synthesis of more complex molecules.
The synthesis of novel pharmaceutical agents often relies on the construction of complex carbon skeletons. A molecule like this compound could, in principle, be modified through various chemical transformations to create scaffolds for new drugs. For example, oxidative cleavage of the double bond would yield two carbonyl compounds, which could then be further elaborated into more complex structures.
There are no documented instances in the scientific literature of this compound being used as a direct precursor in the synthesis of a pharmaceutical scaffold.
Some natural products contain highly substituted carbon chains. The compound (3E)-3-ethyl-2,5-dimethylhex-3-ene has been identified as a component in the essential oil of Rosmarinus officinalis (rosemary). While this does not imply a direct synthetic application, the presence of this structure in a natural source suggests that synthetic routes to related natural products could potentially involve intermediates with a similar substitution pattern.
The identification of (3E)-3-ethyl-2,5-dimethylhex-3-ene in rosemary provides a link to the realm of natural products, but its role as a synthetic precursor in this context has not been explored.
Research Applications in Materials Science
The polymerization of alkenes is a cornerstone of materials science. The steric hindrance in this compound would likely make it a challenging monomer for traditional polymerization methods. However, this same feature could be exploited to create polymers with unique properties, such as high thermal stability or specific morphologies.
No research has been published detailing the use of this compound in the field of materials science or polymer chemistry.
This compound represents an intriguing yet underexplored molecule in organic chemistry. Its highly substituted structure makes it a theoretically valuable model compound for studying fundamental principles of reactivity and stereoselectivity. However, a comprehensive review of the available scientific literature reveals a significant lack of empirical data on its specific applications. While its potential as a synthetic intermediate in the creation of complex organic molecules and novel materials can be postulated, further research is required to transform these theoretical possibilities into practical applications. The identification of this compound in natural sources may provide an impetus for future investigations into its synthetic utility and biological relevance.
Emerging Research Areas and Future Outlook
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in organic chemistry, capable of predicting reaction outcomes and designing novel synthetic pathways with remarkable speed and accuracy. academyart.eduresearchgate.netmasterorganicchemistry.com For a target molecule like 3-Ethyl-2,5-dimethylhex-3-ene, ML algorithms can analyze vast databases of known reactions to propose the most efficient and viable synthetic routes. libretexts.org These models can predict reaction yields, identify potential byproducts, and even suggest optimal reaction conditions such as temperature, solvent, and catalyst. academyart.edu
Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, has been significantly enhanced by AI. researchgate.net Sophisticated algorithms can now generate retrosynthetic pathways that may not be immediately obvious to a human chemist, thereby accelerating the discovery of new routes to complex structures. libretexts.org This data-driven approach minimizes trial-and-error experimentation, saving time and resources. masterorganicchemistry.commasterorganicchemistry.com
| Tool/Technique | Application in Synthesis Design | Potential Impact |
| Machine Learning Models | Predict reaction yields and optimal conditions. academyart.edu | Increased efficiency, reduced waste. |
| AI-Powered Retrosynthesis | Generate novel synthetic pathways for complex molecules. researchgate.net | Accelerated discovery of new chemical entities. |
| Neural Networks | Rank potential reaction candidates to identify the most likely major product. spectroscopyonline.com | Improved accuracy in predicting reaction outcomes. |
Advanced Spectroscopic Techniques for In Situ and Real-Time Monitoring of Reactions
The ability to monitor chemical reactions as they occur is crucial for understanding reaction mechanisms, kinetics, and for process optimization. Advanced spectroscopic techniques now allow for in situ (in the reaction vessel) and real-time analysis, providing a continuous stream of data without the need for manual sampling. youtube.com
Flow-based Nuclear Magnetic Resonance (FlowNMR) spectroscopy is one such powerful technique for non-invasive, real-time reaction monitoring. arkat-usa.org It provides detailed structural and quantitative information, allowing chemists to track the consumption of reactants and the formation of products and intermediates as the reaction progresses. miamioh.edunist.gov Similarly, operando spectroscopy combines the characterization of a catalyst under actual working conditions with simultaneous measurement of its catalytic activity, offering deep insights into reaction mechanisms. spectrabase.comspectrabase.comacs.org These methods are invaluable for optimizing the synthesis of specific olefins and for ensuring reaction safety and efficiency.
| Spectroscopic Technique | Information Gained | Application |
| FlowNMR | Real-time structural and quantitative data. miamioh.edu | Reaction kinetics, mechanism elucidation, process optimization. arkat-usa.org |
| Operando Spectroscopy | Catalyst structure-activity relationships under working conditions. acs.org | Catalyst development, mechanistic studies. spectrabase.com |
| In-situ IR Spectroscopy | Monitoring of functional group transformations. | Tracking the progress of reactions involving changes in bonding. |
Green and Sustainable Chemistry Innovations for Olefin Production and Utilization
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are profoundly impacting olefin synthesis. chemicalbook.com Researchers are actively developing more sustainable routes to olefins that rely on renewable feedstocks, such as biomass, rather than fossil fuels. nih.govguidechem.com
Catalysis plays a central role in these innovations. The development of catalysts based on earth-abundant and non-toxic metals, like iron, offers a more sustainable alternative to those based on precious metals such as palladium or ruthenium. researchgate.net Furthermore, the use of water as a reaction solvent and the development of solvent-free reaction conditions are key areas of research aimed at reducing the environmental footprint of chemical manufacturing. chemicalbook.com Photocatalysis, which uses light to drive chemical reactions, is also emerging as a powerful tool for the green synthesis of alkenes. chegg.com
| Green Chemistry Approach | Description | Example Application |
| Renewable Feedstocks | Using biomass or waste to produce olefins. | Conversion of bio-ethanol to ethylene (B1197577). |
| Earth-Abundant Catalysts | Employing catalysts based on metals like iron or magnesium. researchgate.net | Iron-catalyzed cross-coupling reactions to form C=C bonds. |
| Alternative Energy Sources | Utilizing light (photocatalysis) or mechanical energy (mechanochemistry) to drive reactions. | Light-induced synthesis of alkenes from carboxylic acids. |
Cross-Disciplinary Research at the Interface of Organic Chemistry, Environmental Science, and Materials Science
The traditional boundaries between scientific disciplines are increasingly blurring. The synthesis and study of olefins are now situated at the intersection of organic chemistry, environmental science, and materials science. Organic chemists are collaborating with environmental scientists to develop biodegradable polymers from olefin monomers, addressing the challenge of plastic pollution. The development of biofuels from organic matter is another key area of collaboration, aiming to reduce our reliance on fossil fuels.
In materials science, highly branched olefins can be precursors to polymers with unique physical properties. The specific architecture of these molecules can influence the resulting material's strength, flexibility, and thermal stability. This synergy drives the creation of advanced materials for a wide range of applications, from new plastics to sophisticated electronic components.
Challenges and Opportunities in the Synthesis and Study of Highly Branched Olefins
The synthesis of highly branched, sterically hindered olefins like this compound presents significant challenges. Creating tetrasubstituted double bonds is often difficult due to steric hindrance, which can slow down or prevent reactions from occurring. Traditional olefination methods may be inefficient or fail altogether for these types of molecules.
However, these challenges also create opportunities for innovation. The development of new catalysts and synthetic methods specifically designed to overcome steric hindrance is an active area of research. The unique electronic and steric properties of highly branched olefins make them interesting targets for studying fundamental aspects of reactivity and for creating novel materials. Their stability, a result of the highly substituted double bond, makes them potentially useful building blocks in contexts where chemical robustness is required. masterorganicchemistry.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
